(E)-4-(2-(2-Ethoxyphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one
Overview
Description
BAM7 is a direct activator of Bax (EC50 = 3.3 µM) that engages the Bax trigger site and promotes the functional oligomerization of Bax. It is selective for the BH3 binding site on Bax and does not interact with BH3 binding pockets on other proteins. BAM7 induces Bax-dependent cell death in mouse embryo fibroblasts.
BAM 7 is a Bax activator (EC50 = 3.3 μM). BCL-2 family proteins are key regulators of the apoptotic pathway. Antiapoptotic members sequester the BCL-2 homology 3 (BH3) death domains of proapoptotic members such as BAX to maintain cell survival. The antiapoptotic BH3-binding groove has been successfully targeted to reactivate apoptosis in cancer.
Scientific Research Applications
Corrosion Inhibition
Compounds structurally related to (E)-4-(2-(2-Ethoxyphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one have been studied as corrosion inhibitors. For instance, Fouda et al. (2013) explored the use of similar pyrazol-5-one derivatives as corrosion inhibitors for 316L stainless steel in an acidic environment. They found these compounds to act as mixed-type inhibitors, effectively reducing corrosion through a process that involves both chemical adsorption and physical blocking of the metal surface (Fouda, Elewady, & Fathy, 2013).
Antimicrobial Activity
A range of derivatives structurally similar to the compound have been synthesized and evaluated for antimicrobial properties. For example, Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and assessed their antimicrobial activity against various bacteria and fungi, demonstrating their potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Cancer Research
Shi et al. (2013) investigated compounds with a thiazol-2-yl-1H-pyrazol-5(4H)-one moiety, closely related to the compound of interest, for their affinities to anti-apoptotic Bcl-2 family proteins. These findings have implications in cancer research, particularly in understanding and potentially influencing the apoptotic pathways in cancer cells (Shi et al., 2013).
Chemical Synthesis and Characterization
The compound and its derivatives have been subjects of chemical synthesis and characterization studies. For instance, Khalifa et al. (2017) presented novel synthetic approaches to similar compounds, offering insights into the chemical properties and potential applications of these substances (Khalifa, Nossier, & Al-Omar, 2017).
Chemosensory Applications
Research by Aysha et al. (2021) explored the use of similar compounds in chemosensory applications. They synthesized a colorimetric chemosensor based on a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye, indicating potential applications in the detection of metal ions (Aysha, Mohamed, El-Sedik, & Youssef, 2021).
properties
IUPAC Name |
4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-3-28-18-12-8-7-11-16(18)23-24-19-14(2)25-26(20(19)27)21-22-17(13-29-21)15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVHADVOGFZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420906 | |
Record name | BAM7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(2-Ethoxyphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one | |
CAS RN |
331244-89-4 | |
Record name | BAM7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 331244-89-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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